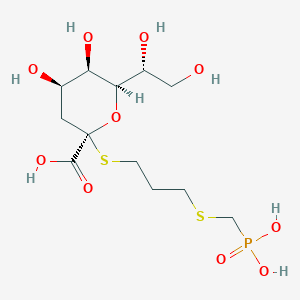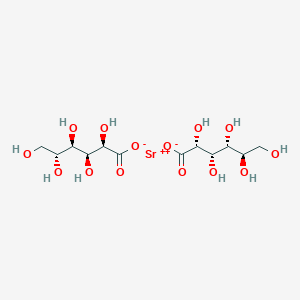
3,4-二氟苯甲酰乙腈
描述
3,4-Difluorobenzoylacetonitrile is a chemical compound that serves as an important intermediate in the synthesis of selective herbicides, such as cyhalofop butyl. Its synthesis involves a series of reactions starting from 3,4-dichlorobenzoyl chloride, including amidation, dehydration, and fluorination processes. This compound is significant due to its potential industrial applications in the agricultural sector .
Synthesis Analysis
The synthesis of 3,4-difluorobenzoylacetonitrile has been approached through different methods. One method involves the conversion of 3,4-dichlorobenzoyl chloride through a sequence of chemical reactions that include amidation, dehydration, and fluorination, which could be scaled for industrial production . Another method reported the step-by-step fluorination of 3,4-dichlorobenzonitrile, which resulted in high yields and improved control over side reactions such as cooking, polymerization, and darkening compared to previous methods . Additionally, a halogen-exchange fluorination technique using spray-dried potassium fluoride and tetraphenylphosphonium bromide in 1,3-dimethylimidazolidine-2-one has been developed. This method also suggests that 4-chloro-3-fluorobenzonitrile may be a key intermediate in the synthesis of 3,4-difluorobenzoylacetonitrile .
Molecular Structure Analysis
While the provided data does not include direct information on the molecular structure analysis of 3,4-difluorobenzoylacetonitrile, similar compounds such as 3- and 4-pyridylacetonitriles have been studied using spectroscopic methods and density functional theory (DFT) computations. These studies involve the evaluation of torsional potential energies and the assignment of vibrational modes using potential energy distribution (PED) in DFT computations . Such analyses are crucial for understanding the physical and chemical properties of the molecule, which can be inferred to be similar for 3,4-difluorobenzoylacetonitrile.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3,4-difluorobenzoylacetonitrile are crucial for its production. The halogen-exchange fluorination reaction is particularly noteworthy, as it allows for the production of various fluorobenzonitriles from their corresponding chlorobenzonitrile derivatives. This reaction is performed at high temperatures in a pressure reactor and is a key step in the synthesis of 3,4-difluorobenzoylacetonitrile .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-difluorobenzoylacetonitrile are not directly discussed in the provided papers. However, the synthesis methods suggest that the compound is stable enough to be produced in high yields and can be handled effectively during the synthesis process . The related studies on pyridylacetonitriles provide insights into the spectroscopic properties and quantum chemical characteristics, which include the evaluation of hyperpolarizability, polarizability, and dipole moment values. These properties are indicative of the molecule's non-linear optical (NLO) response and are determined using DFT methods .
科学研究应用
-
Biochar application increases sorption of nitrification inhibitor 3,4-dimethylpyrazole phosphate in soil
-
Experiment and Molecular Dynamic Simulation on Performance of 3,4-Bis (3-nitrofurazan-4-yl)furoxan (DNTF) Crystals Coated with Energetic Binder GAP
安全和危害
属性
IUPAC Name |
3-(3,4-difluorophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUDJKIYVPYJNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CC#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374240 | |
| Record name | 3,4-Difluorobenzoylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluorobenzoylacetonitrile | |
CAS RN |
71682-97-8 | |
| Record name | 3,4-Difluorobenzoylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Difluorobenzoylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B157175.png)












